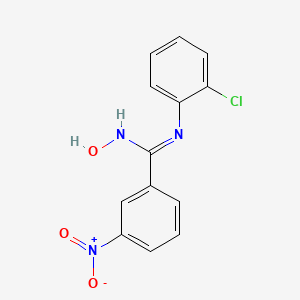

N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenyl derivatives with various acids or amines in the presence of a base such as potassium or sodium carbonate in a DMF medium at room temperature. For example, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were synthesized using this method . Similarly, N-p-nitrobenzoyl-N'-p-chlorophenylthiourea was synthesized and characterized by elemental analysis, IR, and NMR . These methods could potentially be adapted for the synthesis of "N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide."

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using IR and single-crystal X-ray diffraction studies. For instance, the crystal structure of N-p-nitrobenzoyl-N'-p-chlorophenylthiourea was determined and found to crystallize in the monoclinic space group with specific cell parameters . The molecular structure is often further analyzed using computational methods such as Hartree-Fock (HF) and density functional theory (DFT), which provide information on vibrational wavenumbers, hyperpolarizability, and other molecular properties .

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl and nitrobenzene derivatives can be inferred from studies on similar compounds. For example, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline was synthesized through a series of reactions including oxidation, etherification, reduction, alkylation, and further oxidation . These reactions highlight the potential for chlorophenyl and nitrobenzene groups to undergo various chemical transformations, which could be relevant for "N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with chlorophenyl and nitrobenzene groups can be studied using various spectroscopic and computational techniques. For example, the stability of molecules can be analyzed using NBO analysis, which examines hyper-conjugative interactions and charge delocalization . HOMO and LUMO analysis can be used to determine charge transfer within the molecule, and molecular electrostatic potential (MEP) can be performed to understand the distribution of electronic density . These analyses provide a comprehensive understanding of the electronic properties and potential reactivity of the compounds.

Scientific Research Applications

Intermediate for Synthesis

- N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide is used as an intermediate in the synthesis of complex organic compounds. For instance, it is used in the synthesis of Clopidogrel, an antiplatelet drug for preventing strokes and heart attacks (Li, Xu, & Zhang, 2012).

Hydrogen Bond Studies

- Substituted N-(2-hydroxyphenyl) derivatives, similar in structure to N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide, have been extensively studied for their hydrogen bonding properties. These studies help in understanding the interactions and stabilities of such compounds, which are crucial for their applications in various chemical reactions (Romero & Margarita, 2008).

Potential Therapeutic Applications

- Research has explored the use of structurally similar compounds as potential therapeutic agents against various diseases, including viral infections like SARS-CoV-2 (Kumar & Choudhary, 2022).

Mechanism of Action

Future Directions

properties

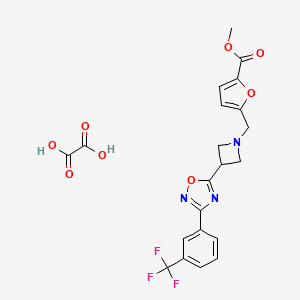

IUPAC Name |

N'-(2-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c14-11-6-1-2-7-12(11)15-13(16-18)9-4-3-5-10(8-9)17(19)20/h1-8,18H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCFCFUIWCXGKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)

![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)